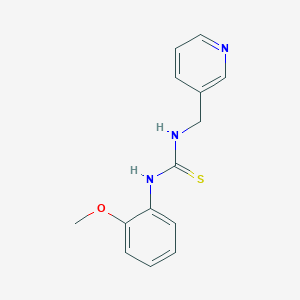

![molecular formula C23H29N3O4 B5564958 8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)

8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with multiple functional groups, including a dihydropyridine ring and a spiro ring system. Dihydropyridines are often used in medicinal chemistry due to their wide range of biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Dihydropyridines are known to undergo various reactions, including oxidation and reduction .Applications De Recherche Scientifique

Antihypertensive Activity

Research has explored derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for their potential antihypertensive properties. These studies focused on the synthesis of various substituted compounds and their screening as antihypertensive agents, revealing that certain substitutions could enhance their activity against hypertension. The specific mechanisms of action include alpha-adrenergic receptor blocking, with some compounds showing a preference for either alpha 1 or alpha 2 receptors, and a minimal potential for causing orthostatic hypotension at therapeutic doses (Caroon et al., 1981).

Muscarinic Receptor Agonism

A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized and evaluated for their ability to bind to M1 and M2 muscarinic receptors, showing potential as M1 muscarinic agonists. These compounds displayed various degrees of affinity and in vivo muscarinic activity, including effects on cognitive functions and cholinergic responses, suggesting their potential application in treating cognitive impairments or Alzheimer's disease (Tsukamoto et al., 1995).

Neuroprotective Effects

Novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been investigated for their inhibitory action on neural calcium uptake and their protective effects against brain edema and memory and learning deficits induced by certain neurotoxicants. This research suggests that these compounds could offer therapeutic benefits in conditions involving altered intracellular calcium and sodium movements, potentially contributing to their neuroprotective and antiamnesic effects (Tóth et al., 1997).

Supramolecular Chemistry

Studies on cyclohexane-5-spirohydantoin derivatives, which are structurally related to the compound , have provided insights into their molecular and crystal structures. These investigations reveal how substituents on the cyclohexane ring influence supramolecular arrangements, contributing to the understanding of the structural chemistry of such compounds (Graus et al., 2010).

Anticancer and Antidiabetic Applications

Research into spirothiazolidines analogs, which share some structural features with the compound of interest, has led to the development of compounds with significant anticancer and antidiabetic activities. These findings highlight the potential of spirocyclic compounds in therapeutic applications beyond their initial targets (Flefel et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

8-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-17-14-24-20(18(2)21(17)27)15-25-10-8-23(9-11-25)16-26(22(28)30-23)12-13-29-19-6-4-3-5-7-19/h3-7,14H,8-13,15-16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRJINNRWPMPCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CN2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(3,5-Dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-hydroxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B5564875.png)

![2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5564880.png)

![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5564912.png)

![8-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564916.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)

![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)

![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)

![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)